3-Acetyl-4-aminobenzoic acid

Description

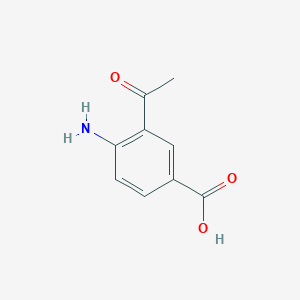

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-acetyl-4-aminobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-5(11)7-4-6(9(12)13)2-3-8(7)10/h2-4H,10H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAHJOXYZWBAEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Acetyl 4 Aminobenzoic Acid and Its Precursors

De Novo Synthesis Approaches

De novo synthesis offers the flexibility to construct the target molecule from basic building blocks, allowing for isotopic labeling and the introduction of various substituents.

One plausible de novo route commences with a simple aromatic hydrocarbon like toluene (B28343). A multi-step sequence involving nitration, oxidation, and acylation can be strategically employed. For instance, the nitration of toluene can yield a mixture of ortho- and para-nitrotoluene. youtube.com The para-isomer can be separated and then oxidized using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) to afford 4-nitrobenzoic acid. youtube.comorgsyn.org Subsequent reduction of the nitro group, for example through catalytic hydrogenation, yields 4-aminobenzoic acid (PABA). researchgate.netpatsnap.com From PABA, derivatization strategies as described in section 1.2 can be applied.

Alternatively, a Friedel-Crafts acylation of a suitable benzene (B151609) derivative could be envisioned. However, the directing effects of the existing substituents must be carefully considered to achieve the desired 3,4-disubstitution pattern. The direct acylation of benzene or toluene would likely lead to a mixture of isomers that are difficult to separate.

A more direct de novo approach involves the targeted functionalization of a monosubstituted benzoic acid. For example, starting with 3-methyl-4-nitrobenzoic acid, which can be synthesized by the oxidation of 2,4-dimethylnitrobenzene, one could potentially introduce the acetyl group. chemicalbook.com However, controlling the regioselectivity of such a reaction can be challenging.

Another strategy could involve the synthesis of 3-acetylbenzoic acid and subsequent introduction of the amino group at the 4-position. The synthesis of 3-acetylbenzoic acid can be achieved from 3-acetylbenzonitrile (B155718) via hydrolysis. wikipedia.org The subsequent nitration of 3-acetylbenzoic acid would likely lead to a mixture of isomers, with the directing effects of the acetyl and carboxylic acid groups influencing the position of the incoming nitro group. The desired 4-nitro-3-acetylbenzoic acid, if formed, could then be reduced to the target compound.

Derivatization from Para-Aminobenzoic Acid (PABA) Derivatives

Given the commercial availability and relative low cost of para-aminobenzoic acid (PABA), its derivatization represents a common and efficient strategy for the synthesis of 3-Acetyl-4-aminobenzoic acid and its isomers. nih.gov

The direct regioselective acetylation of 4-aminobenzoic acid at the 3-position presents a significant challenge due to the directing effects of the amino and carboxyl groups. The amino group is an activating, ortho-, para-director, while the carboxyl group is a deactivating, meta-director. Friedel-Crafts acylation of PABA itself is often problematic due to the deactivating nature of the protonated amino group under the acidic reaction conditions. mdpi.comnih.gov However, methods for the Friedel-Crafts acylation of aminocarboxylic acids in strong Brønsted acids with the aid of a Lewis base like P₄O₁₀ have been developed, which could potentially be applied. nih.govresearchgate.net

A well-established and reliable method for introducing a substituent at the 3-position of PABA involves a nitration and reduction sequence. This strategy leverages the directing effect of the acetylamino group, which is an ortho-, para-director and strongly activating. The synthesis of the closely related isomer, 4-acetamido-3-aminobenzoic acid, provides a clear blueprint for this approach. rjptonline.org

The key steps are:

Acetylation of PABA: The amino group of PABA is first protected by acetylation with acetyl chloride or acetic anhydride (B1165640) to form 4-acetamidobenzoic acid. rjptonline.org This step is crucial to control the regioselectivity of the subsequent nitration.

Nitration of 4-Acetamidobenzoic Acid: The resulting 4-acetamidobenzoic acid is then nitrated using a mixture of nitric acid and sulfuric acid. rjptonline.orggoogle.com The acetylamino group directs the incoming nitro group to the ortho position (position 3).

Reduction of the Nitro Group: The nitro group of 4-acetamido-3-nitrobenzoic acid is then selectively reduced to an amino group to yield 4-acetamido-3-aminobenzoic acid. rjptonline.org Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation.

To obtain the target compound, this compound, from this intermediate, a subsequent acetylation of the newly formed amino group at position 3 would be necessary, followed by the selective hydrolysis of the acetylamino group at position 4.

A more direct route would involve the nitration of 4-acetylbenzoic acid. 4-Acetylbenzoic acid can be synthesized by the oxidation of p-methylacetophenone. nih.gov Nitration of 4-acetylbenzoic acid would be expected to yield 4-acetyl-3-nitrobenzoic acid as the major product due to the meta-directing effect of the acetyl and carboxyl groups. Subsequent reduction of the nitro group would then yield the desired 3-amino-4-acetylbenzoic acid, which is an isomer of the target compound. To obtain this compound, one would need to start with 3-acetylbenzoic acid, nitrate (B79036) it to obtain 3-acetyl-4-nitrobenzoic acid (along with other isomers), and then reduce the nitro group. The synthesis of 3-methyl-4-nitrobenzoic acid has been reported, which could potentially be a precursor. chemicalbook.com

Direct functionalization at the ortho-position of the amino group in PABA derivatives is an attractive but challenging strategy. The synthesis of 4-amino-3-(aminomethyl)benzoic acid has been achieved through a regioselective amidomethylation of 4-aminobenzoic acid, demonstrating that ortho-functionalization is possible. This suggests that similar strategies could potentially be developed for the introduction of an acetyl group.

Green Chemistry and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly being applied to the synthesis of aromatic compounds like this compound to mitigate the environmental footprint of traditional chemical processes. These approaches focus on the use of less hazardous substances, renewable feedstocks, and energy-efficient reaction conditions.

Microwave-Assisted Synthesis Techniques for Enhanced Yields

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. The application of microwave irradiation can be particularly advantageous in the synthesis of heterocyclic compounds and in acylation reactions.

While a specific microwave-assisted synthesis for this compound is not extensively documented, analogous reactions demonstrate the potential of this technology. For instance, the microwave-assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives from 4-chloroquinazoline (B184009) and various aryl heterocyclic amines has been shown to be highly efficient. nih.gov In these reactions, microwave irradiation at a controlled temperature significantly shortens the reaction time from hours to minutes, with high yields.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of N-(5-methylisoxazol-3-yl)-4-aminoquinazoline

| Method | Reaction Time | Yield (%) |

| Conventional (Reflux) | 12 hours | Lower (not specified) |

| Microwave-Assisted | 20 minutes | 96.5 |

This data is for an analogous reaction and illustrates the potential benefits of applying microwave synthesis.

The acetylation of aminobenzoic acid derivatives, a key step in the formation of this compound, is also amenable to microwave assistance. The synthesis of various amides is often accelerated under microwave conditions, suggesting that the N-acetylation of 4-aminobenzoic acid or its precursors could be similarly optimized.

Solvent-Free or Environmentally Benign Solvent Systems

A cornerstone of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to air pollution. Solvent-free reactions, or those conducted in environmentally benign solvents like water or ionic liquids, offer a sustainable alternative.

The acylation of amines, a reaction central to the synthesis of this compound, has been successfully performed under solvent-free conditions. One such approach involves the use of a stoichiometric amount of acetic anhydride with a catalytic amount of a metal salt, such as vanadyl sulfate (B86663) (VOSO₄), to facilitate the acetylation of phenols, alcohols, and thiols. frontiersin.org This method avoids the need for bulk organic solvents and minimizes waste.

Table 2: Solvent-Free Acetylation of Thymol using Acetic Anhydride and VOSO₄ Catalyst

| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

| 1 | 24 | 80 |

This data is for the acetylation of thymol, a model substrate, and demonstrates the feasibility of solvent-free acylation.

Another promising solvent-free method for N-acetylation utilizes acetonitrile (B52724) not only as a solvent but also as the acetyl group source, mediated by a base. nih.govgoogle.com This approach eliminates the need for corrosive and hazardous acetylating agents like acetyl chloride or acetic anhydride.

The use of solid catalysts, such as hydrotalcite, has also been explored for the acylation of amines under solvent-free conditions, offering advantages like easy separation and reusability of the catalyst. nih.gov

Biocatalytic Pathways for Benzoic Acid Derivatives

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly route to a wide range of chemical compounds, including benzoic acid derivatives. These reactions are typically performed in aqueous media under mild temperature and pH conditions, further enhancing their green credentials.

The N-acetylation of amines, a critical transformation for producing this compound, can be achieved using enzymes. While the direct enzymatic synthesis of this compound is not widely reported, the metabolic pathways in many organisms involve the N-acetylation of 4-aminobenzoic acid (PABA). mdpi.com This biological precedent suggests the potential for developing a biocatalytic process.

Enzymes such as acylases and lipases have been investigated for the synthesis of N-acyl amino acids. nih.gov For example, the enzymatic synthesis of N-acetyl-L-aspartic acid has been demonstrated using a preparation from cat brain acetone (B3395972) powder, highlighting the ability of enzymes to catalyze such specific acetylations.

More broadly, the enzymatic acylation of various amines has been achieved using acyltransferases. These enzymes can utilize a range of acyl donors to selectively acylate primary and secondary amines in aqueous environments, offering a green alternative to traditional chemical methods. The substrate scope of these enzymes is an active area of research, with the potential to be engineered to accept substrates like 4-aminobenzoic acid and its derivatives.

Chemical Reactivity and Mechanistic Investigations of 3 Acetyl 4 Aminobenzoic Acid

Amide Functional Group Reactivity

The amide group in 3-Acetyl-4-aminobenzoic acid, specifically an acetamido group, is a key determinant of the molecule's chemical character.

Hydrolysis Kinetics and Mechanism

Under acidic conditions, the hydrolysis mechanism would likely involve the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. A subsequent proton transfer to the nitrogen atom makes the amino group a better leaving group, leading to its departure and the formation of a protonated carboxylic acid and acetic acid. google.com

In a basic medium, the hydrolysis would proceed via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, also forming a tetrahedral intermediate. The elimination of the amide anion is followed by deprotonation of the newly formed carboxylic acid by the strongly basic amide ion. researchgate.net

N-Alkylation and N-Acylation Reactions

The nitrogen of the amide group is generally less nucleophilic than that of a free amine due to the electron-withdrawing effect of the adjacent carbonyl group. However, N-acylation of the amino group in a derivative of this compound has been documented. Specifically, the methyl ester of this compound can be acylated with hexanoyl chloride to yield methyl 3-acetyl-4-hexanamidobenzoate. This reaction demonstrates that the nitrogen atom can act as a nucleophile under appropriate conditions.

Furthermore, the synthesis of various derivatives of 4-acetamido-3-aminobenzoic acid has been reported, where the amino group at the 3-position undergoes condensation with various aldehydes to form imines (Schiff bases). While this is a reaction of the amino group introduced in a later synthetic step and not the acetylated amino group, it highlights the reactivity of amino functionalities on this molecular scaffold.

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group is another key reactive center in this compound, enabling a range of transformations.

Esterification and Amidation Reactions

Specific studies detailing the esterification and amidation of the carboxylic acid group of this compound are not prevalent in the examined literature. However, based on the general reactivity of carboxylic acids, it is expected that this compound can undergo esterification when reacted with alcohols in the presence of an acid catalyst. Similarly, amidation should be achievable by reacting the carboxylic acid with an amine, likely requiring a coupling agent to facilitate the reaction.

Decarboxylation Studies

No specific studies on the decarboxylation of this compound were found in the reviewed scientific literature. Aromatic carboxylic acids are generally resistant to decarboxylation unless harsh conditions are applied or specific activating groups are present on the aromatic ring.

Aromatic Ring Reactivity and Substitutions

The reactivity of the aromatic ring towards substitution is governed by the directing effects of the existing substituents: the acetylamino group (-NHCOCH₃) and the carboxylic acid group (-COOH). The acetylamino group is an ortho-, para-directing and activating group, while the carboxylic acid group is a meta-directing and deactivating group.

A key example of the aromatic ring's reactivity is found in the synthesis of a precursor to this compound. The nitration of 4-acetamidobenzoic acid, a closely related compound, is a well-documented reaction. In this process, 4-acetamidobenzoic acid is treated with a mixture of nitric acid and sulfuric acid. google.comgoogle.com The powerful activating and ortho-directing effect of the acetylamino group directs the incoming nitro group to the position ortho to it, yielding 4-acetamido-3-nitrobenzoic acid in good yields. google.comgoogle.com This reaction is a critical step in introducing a substituent at the 3-position of the benzene (B151609) ring. google.comgoogle.com

The conditions for this nitration are carefully controlled, typically involving dissolving the 4-acetamidobenzoic acid in sulfuric acid and adding a mixed acid solution of nitric and sulfuric acid over a period of time at low temperatures (e.g., 0-12°C) to manage the exothermic nature of the reaction and ensure selective mononitration. google.com

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS) on the this compound ring is primarily controlled by the strongly activating ortho-, para-directing amino group. The acetyl and carboxyl groups are meta-directing deactivators. In a polysubstituted ring, the most powerful activating group dictates the position of substitution.

The -NH₂ group at C4 strongly directs incoming electrophiles to the positions ortho to it (C3 and C5) and para to it (C1).

Position C1: Blocked by the carboxylic acid group.

Position C3: Blocked by the acetyl group.

Position C5: Open for substitution.

| Substituent | Position | Type | Directing Effect |

|---|---|---|---|

| -COOH | 1 | Deactivating | Meta-directing |

| -C(O)CH₃ | 3 | Deactivating | Meta-directing |

| -NH₂ | 4 | Activating | Ortho, Para-directing |

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SₙAr) is a reaction pathway that typically requires two key features on the aromatic ring: one or more strong electron-withdrawing groups and a good leaving group (such as a halide). The electron-withdrawing groups must be positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex) that forms.

This compound is not a suitable substrate for the SₙAr mechanism for the following reasons:

Lack of a Leaving Group: The molecule does not possess a conventional leaving group like a halogen. The substituents (-H, -COOH, -COCH₃, -NH₂) are not readily displaced by common nucleophiles.

Presence of an Activating Group: The potent electron-donating amino group increases the electron density of the aromatic ring, making it inherently nucleophilic rather than electrophilic. This disfavors attack by an external nucleophile.

Other pathways for nucleophilic substitution, such as those involving benzyne (B1209423) intermediates, are also unlikely under standard conditions as they require extremely strong bases to initiate an elimination-addition sequence. suniv.ac.in

Directed Chemical Transformations and Rearrangements

The three functional groups on this compound allow for a variety of targeted chemical transformations. These reactions can modify the existing groups without altering the aromatic core.

Reactions of the Amino Group: The aromatic amine is a versatile functional group. It can undergo acylation to form amides. For instance, reacting aminobenzoic acids with acyl chlorides is a common method for synthesizing N-acyl derivatives. researchgate.net It can also be converted into a diazonium salt by treatment with nitrous acid (NaNO₂/HCl). This intermediate is highly valuable as it can be subsequently replaced by a wide range of substituents (e.g., -OH, -CN, -X) via Sandmeyer or related reactions. scirp.org

Reactions of the Carboxylic Acid Group: As a typical carboxylic acid, this group can undergo nucleophilic acyl substitution. libretexts.orgyoutube.com Common transformations include esterification by reacting with an alcohol under acidic catalysis and conversion to an acid chloride using reagents like thionyl chloride (SOCl₂). libretexts.org The resulting acid chloride is a highly reactive intermediate for the synthesis of esters and amides.

Reactions of the Acetyl Group: The ketone of the acetyl group can be targeted for various transformations. It can undergo condensation reactions with amines or hydrazines to form imines (Schiff bases) or hydrazones, respectively. The synthesis of Schiff bases from the closely related 4-acetamido-3-aminobenzoic acid by condensation with various aldehydes has been documented. rjptonline.org The carbonyl group can also be reduced to a secondary alcohol using reducing agents like sodium borohydride.

| Functional Group | Reaction Type | Reagents | Product Type |

|---|---|---|---|

| Amino (-NH₂) | Diazotization | NaNO₂, aq. HCl | Diazonium Salt |

| Amino (-NH₂) | Acylation | Acyl Chloride, Pyridine | Amide |

| Carboxylic Acid (-COOH) | Esterification | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid (-COOH) | Acid Chloride Formation | SOCl₂ or PCl₅ | Acid Chloride |

| Acetyl (-C(O)CH₃) | Schiff Base Formation | Primary Amine (R-NH₂) | Imine |

| Acetyl (-C(O)CH₃) | Reduction | NaBH₄ | Secondary Alcohol |

Role in Complexation Chemistry (Excluding Biological Contexts)

Molecules containing both carboxylate and amino groups are excellent candidates for ligands in coordination chemistry due to the presence of multiple potential donor sites. While specific studies on this compound as a ligand are not widely reported, its behavior can be inferred from related aminobenzoic acid derivatives. nih.govmdpi.com

Metal Ion Chelation Studies (e.g., in coordination polymers or catalysts)

This compound possesses several atoms with lone pairs of electrons capable of coordinating to a metal center: the oxygen atoms of the carboxylate group, the nitrogen atom of the amino group, and the oxygen atom of the acetyl group.

The carboxylate group is a particularly effective coordination site and can bind to metal ions in several modes:

Monodentate: One oxygen atom coordinates to the metal.

Bidentate Chelating: Both oxygen atoms coordinate to the same metal center.

Bidentate Bridging: Each oxygen atom coordinates to a different metal center, linking them together.

The amino group can also coordinate to a metal center, allowing the ligand to act as a bridge between metal ions, often in conjunction with the carboxylate group. This bridging capability is fundamental to the formation of coordination polymers—extended, multi-dimensional networks of metal ions linked by organic ligands.

For example, studies on the closely related ligand 3-amino-4-hydroxybenzoic acid have shown that it can form coordination polymers with cobalt(II) ions. mdpi.com In this structure, the ligand uses its carboxylate, hydroxyl, and amino groups to link metal centers, creating a complex framework. mdpi.com Similarly, 4-aminobenzoic acid (PABA) has been used to synthesize complexes with various metals, including iron, where the carboxyl group is coordinated to the metal center. researchgate.net It is plausible that this compound could form similar polymeric structures, with the specific architecture influenced by the steric and electronic properties of the acetyl group.

Theoretical and Computational Studies on 3 Acetyl 4 Aminobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, which are based on the fundamental principles of quantum mechanics, are employed to determine the electronic properties of molecules with high accuracy. These methods are crucial for understanding chemical bonding, molecular orbitals, and reactivity.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. iaea.org For 3-Acetyl-4-aminobenzoic acid, DFT calculations, often using functionals like B3LYP, can elucidate its electronic characteristics and predict its chemical reactivity. rsc.orgresearchgate.net

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. rsc.org A smaller gap suggests that the molecule is more polarizable and more likely to be chemically reactive. rsc.org The distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack. For this compound, the amino group and the aromatic ring are electron-rich regions (associated with the HOMO), while the acetyl and carboxylic acid groups are electron-withdrawing (associated with the LUMO).

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is invaluable for predicting how the molecule will interact with other chemical species.

Note: These values are illustrative and would be determined precisely through specific DFT calculations.

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled-Cluster (CCSD), are quantum calculations derived directly from theoretical principles without the use of experimental data for parameterization. oulu.fi These methods can be computationally intensive but provide highly accurate results for molecular orbital analysis and geometry optimization. researchgate.netoulu.fi

For this compound, ab initio calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. This provides precise bond lengths, bond angles, and dihedral angles.

Analyze Molecular Orbitals: Visualize the shapes and energies of all molecular orbitals, not just the frontier orbitals. This analysis offers a detailed picture of the electronic distribution and bonding within the molecule.

Calculate Vibrational Frequencies: Predict the infrared and Raman spectra of the molecule. Comparing these theoretical spectra with experimental data helps to confirm the molecular structure and the accuracy of the computational model. dntb.gov.ua

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational dynamics and intermolecular interactions of molecules like this compound. nih.gov

The presence of rotatable single bonds in this compound—specifically around the carboxylic acid and acetyl groups—means the molecule can adopt various three-dimensional shapes, or conformations. MD simulations can explore these different conformations by simulating the molecule's dynamic movements.

By sampling numerous conformations and calculating their potential energies, an energy landscape can be constructed. This landscape maps the relative stability of different conformations, identifying low-energy, stable states and the energy barriers that separate them. This analysis is crucial for understanding which shapes the molecule is most likely to adopt under different conditions.

This compound possesses functional groups—the carboxylic acid and the amino group—that are capable of forming strong hydrogen bonds. dergipark.org.tr These interactions are fundamental to the formation of larger, ordered structures such as dimers, chains, and, notably, co-crystals. nih.gov

MD simulations are a powerful tool for studying the mechanisms of supramolecular assembly and co-crystallization. mdpi.com By simulating a system containing this compound and a potential coformer molecule, researchers can observe the process of self-assembly in real-time at the molecular level. These simulations can reveal:

Preferred Binding Modes: How the molecules orient themselves to maximize favorable interactions, such as hydrogen bonding.

Supramolecular Synthons: The specific, reliable patterns of intermolecular interactions that form the building blocks of the crystal structure. For instance, a common synthon would involve hydrogen bonding between the carboxylic acid of one molecule and the amino group of another.

Stability of Assemblies: The simulations can calculate the binding free energy between the molecule and its coformer, providing a quantitative measure of the stability of the resulting co-crystal. rsc.org

Structure-Reactivity Relationship Predictions

A primary goal of theoretical and computational studies is to establish clear relationships between a molecule's structure and its chemical reactivity. By integrating the findings from both quantum chemical calculations and molecular dynamics simulations, a comprehensive picture of the reactivity of this compound can be developed.

For example, the electronic parameters from DFT (like the HOMO-LUMO gap and MEP) can predict which parts of the molecule are most susceptible to chemical reaction. rsc.org Conformational analysis from MD simulations can show how the molecule's shape might influence its ability to fit into the active site of an enzyme or bind to another molecule.

By systematically modifying the structure of this compound in silico (e.g., by changing a functional group) and recalculating its properties, computational chemists can predict how these changes will affect its reactivity. This predictive power is a cornerstone of rational molecular design, allowing for the targeted development of new molecules with desired properties.

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| 4-aminobenzoic acid |

| Carbamazepine |

| Nitrofurantoin |

| 3-aminobenzoic acid |

| 3-chlorobenzoic acid |

| 4-chlorobenzoic acid |

| 4-amino-2-chloropyridine |

| 2-amino-4-chloropyridine |

| Isonicotinamide |

| Pyrazine |

| Saccharin |

| Nicotinamide |

Reaction Pathway Modeling and Transition State Characterization

Reaction pathway modeling is a powerful computational tool used to elucidate the step-by-step mechanism of a chemical reaction. It involves mapping the potential energy surface (PES) of the reacting system to identify stable molecules (reactants and products), intermediates, and the transition states that connect them.

This analysis provides deep insights into the feasibility and kinetics of a reaction. Key objectives include:

Identifying Intermediates: Locating all stable or semi-stable molecules that form during the reaction.

Characterizing Transition States: Finding the specific molecular geometry that represents the highest energy barrier between a reactant/intermediate and the next step in the pathway. The energy of this transition state determines the activation energy of the reaction.

Computational methods like Density Functional Theory (DFT) are commonly employed for these studies. For instance, a DFT study on a cocrystal containing 3-aminobenzoic acid (a parent structure to this compound) successfully used quantum chemical calculations to analyze molecular interactions and chemical reactivity. By calculating global reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can assess a molecule's reactivity profile.

Table 2: Key Reactivity Descriptors from Computational Chemistry

| Descriptor | Formula | Interpretation |

| HOMO-LUMO Energy Gap | Egap = ELUMO - EHOMO | A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Harder molecules are less reactive. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness. Softer molecules are more polarizable and generally more reactive. |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the ability of a species to accept electrons; a global reactivity index. |

This table outlines important theoretical descriptors used to predict and understand chemical reactivity.

While a specific reaction pathway model for this compound is not available, such an analysis could be applied to understand its synthesis, degradation (e.g., decarboxylation), or its participation in further chemical transformations. For example, thermal analysis studies on related aminobenzoic acid isomers show they can undergo sublimation and decarboxylation upon heating, processes whose mechanisms could be precisely mapped using transition state theory.

Advanced Analytical Methodologies for the Study of 3 Acetyl 4 Aminobenzoic Acid in Chemical Systems

Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies

Spectroscopic methods are powerful tools for real-time analysis of chemical reactions, providing insights into reaction kinetics, the formation of intermediates, and the final product structure without the need for sample extraction.

In Situ Infrared (IR) Spectroscopy for Reaction Intermediate Detection

In situ Infrared (IR) spectroscopy is a vital technique for monitoring the progress of chemical reactions in real-time. By inserting an attenuated total reflectance (ATR) probe directly into a reaction vessel, changes in the concentration of reactants, intermediates, and products can be tracked by observing their characteristic vibrational frequencies in the IR spectrum. This method is particularly useful for identifying transient or unstable intermediates that may not be detectable through offline analysis. spectroscopyonline.com

While no specific studies detailing the in situ IR monitoring of the synthesis of 3-Acetyl-4-aminobenzoic acid are readily available, the technique has been successfully applied to study the polymorphic transformations of its parent compound, p-aminobenzoic acid (PABA). researchgate.netresearchgate.net For the synthesis of this compound, likely from a precursor such as 4-aminobenzoic acid, in situ IR could be used to monitor the disappearance of the primary amine group of the reactant and the appearance of the carbonyl group of the acetyl moiety and potentially an amide intermediate.

Table 1: Illustrative IR Absorption Frequencies for Monitoring Synthesis

| Functional Group | Typical Wavenumber (cm⁻¹) | Relevance to this compound Synthesis |

| N-H Stretch (Amine) | 3300-3500 | Disappearance indicates consumption of 4-aminobenzoic acid. |

| C=O Stretch (Carboxylic Acid) | 1680-1710 | Remains present throughout the reaction. |

| C=O Stretch (Ketone) | 1680-1700 | Appearance indicates the formation of the acetyl group. |

| N-H Bend (Amide II) | 1515-1570 | Appearance could signal an N-acetylated intermediate or product. |

Note: This table is illustrative and based on general functional group analysis. Actual frequencies for this compound would need to be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Progress and Product Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of molecules. In the context of reaction analysis, ¹H and ¹³C NMR can be used to analyze withdrawn samples at various time points to determine the extent of reaction and identify the structure of the products and any stable byproducts. rsc.org

Specific kinetic studies on the synthesis of this compound using NMR are not found in the reviewed literature. However, NMR characterization is standard for related compounds. For instance, detailed ¹H and ¹³C NMR data are available for the isomers of aminobenzoic acid and their derivatives. rsc.orgresearchgate.netresearchgate.netchemicalbook.com The synthesis of this compound would be expected to show characteristic shifts in the aromatic proton signals due to the introduction of the acetyl group, as well as the appearance of a singlet peak in the ¹H NMR spectrum corresponding to the methyl protons of the acetyl group.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| -COOH | > 12 | Singlet (broad) | Acidic proton, may exchange with solvent. |

| Aromatic-H | 7.0 - 8.5 | Doublets, Singlet | Specific shifts depend on the final electronic environment. |

| -NH₂ | Variable | Singlet (broad) | Position can vary depending on solvent and concentration. |

| -COCH₃ | ~2.5 | Singlet | Characteristic signal for the acetyl group protons. |

Note: This table is a prediction based on general principles and data from similar structures. Experimental verification is required.

Raman Spectroscopy for Vibrational Fingerprinting in Reaction Environments

Raman spectroscopy, like IR, provides information about molecular vibrations but is particularly advantageous for monitoring reactions in aqueous media and for observing non-polar functional groups. It can be used as an in-situ technique to track reaction progress by identifying unique Raman bands for reactants and products. nih.gov

There is no specific literature detailing the use of Raman spectroscopy to monitor the synthesis of this compound. However, studies on p-aminobenzoic acid have utilized Raman spectroscopy to monitor polymorphic transitions, demonstrating its sensitivity to subtle structural changes. researchgate.netresearchgate.net In a reaction to form this compound, Raman spectroscopy could track the conversion by focusing on the vibrational modes of the aromatic ring and the appearance of the acetyl group's C=O stretching frequency. researchgate.netchemicalbook.com

Chromatographic Separation and Detection Methods in Complex Chemical Mixtures

Chromatographic techniques are indispensable for separating components of a mixture and for assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds and for analyzing complex mixtures. Reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase, is commonly employed. sielc.com

While specific HPLC methods for the analysis of this compound are not detailed in the surveyed literature, extensive research exists on the HPLC separation of its isomers and related metabolites. sielc.comhelixchrom.comnih.govnih.gov These methods typically use C18 columns with a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier (such as acetonitrile (B52724) or methanol). nih.gov Detection is commonly performed using a UV detector, as the aromatic ring in this compound would provide strong UV absorbance. sielc.com Such a method would be crucial for determining the purity of a synthesized batch of this compound, separating it from starting materials, byproducts, and any isomers like N-acetyl-4-aminobenzoic acid.

Table 3: Example HPLC Parameters for Analysis of Aminobenzoic Acid Derivatives

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.02 M Ammonium Acetate buffer (pH 4.0) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~280 nm |

| Internal Standard | m-Hydroxybenzoic acid nih.gov |

Note: These parameters are based on a method developed for p-aminobenzoic acid and its metabolites and would require optimization for this compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is typically required to increase their volatility. The carboxylic acid and amine groups can be converted into less polar, more volatile esters and amides, for example, through silylation.

No specific GC-MS methods for the analysis of derivatized this compound were found. The European Pharmacopoeia does mention a GC method for analyzing impurities like aniline (B41778) and toluidine in 4-aminobenzoic acid, but not for the main compound itself. etera.ee If a GC-MS method were to be developed for this compound, it would first involve a derivatization step to make the molecule suitable for gas-phase analysis. The mass spectrometer would then provide a fragmentation pattern, which acts as a molecular fingerprint, allowing for definitive identification. The NIST WebBook contains mass spectrometry data for the parent compound, 4-aminobenzoic acid, which provides an example of the type of fragmentation data that would be obtained. nist.gov

Based on a comprehensive search of available scientific literature, there is currently no specific published data detailing the advanced analytical methodologies of X-ray crystallography and mass spectrometry for the chemical compound This compound .

Therefore, it is not possible to provide a detailed article on the specific topics requested:

Mass Spectrometry for Reaction Mechanism Delineation and Fragment Analysis

While research exists for related isomers such as 4-aminobenzoic acid (PABA), 3-aminobenzoic acid, and N-acetyl-4-aminobenzoic acid (Acedoben), this information is not directly applicable to this compound due to the unique structural and electronic effects of the acetyl group at the 3-position. Using data from these other compounds would not be scientifically accurate for the specified molecule.

No crystallographic information files (CIFs) or detailed mass spectral fragmentation patterns for this compound were found in the reviewed scientific databases and literature.

Role As a Synthetic Intermediate in Materials Science and Industrial Chemistry Excluding Pharmaceutical/biological Applications

Precursor in Polymer Chemistry

The utility of 3-Acetyl-4-aminobenzoic acid in polymer science is an area of theoretical interest due to its molecular structure, though it is not widely documented in dedicated research. The presence of both an amino (-NH2) and a carboxylic acid (-COOH) group on the same molecule makes it a classic A-B type monomer, capable of undergoing self-condensation or polymerization with other monomers to form a variety of polymers.

Theoretically, the bifunctional nature of this compound allows it to act as a monomer in the synthesis of polyamides and polyesters. Polyamides can be formed through the condensation reaction between the amino group of one monomer and the carboxylic acid group of another. This is the fundamental reaction for producing wholly aromatic polyamides, which are known for their high thermal stability and mechanical strength. google.com However, specific research detailing the polymerization of this compound to produce high molecular weight polyamides is not extensively covered in publicly available literature. The process for preparing poly-p-aminobenzoic acid, a related compound, requires a non-aqueous single-phase system to yield a polymer of good color and high yield. google.com

Similarly, it could be incorporated into polyesters if one of its functional groups is modified, or if it is used in conjunction with other monomers containing hydroxyl groups. Despite this potential, its specific use for creating specialty polyesters is not well-established in scientific publications.

The acetyl group (-COCH3) on the aromatic ring of this compound offers a site for further chemical modification, making it a potential building block for functionalized aromatic polymers. This acetyl group can undergo various chemical reactions to introduce new functionalities into the polymer backbone, which could tailor the polymer's properties for specific applications, such as altered solubility, thermal characteristics, or adhesive properties. While aminobenzoic acids are recognized as building blocks for a wide range of products, the specific application of the 3-acetyl derivative in creating functionalized aromatic polymers remains a niche area with limited dedicated research. researchgate.netresearchgate.net

Component in Catalyst Design

The application of this compound in catalyst design is another area where its potential is suggested by its chemical structure, though specific examples in literature are scarce.

The functional groups on this compound make it a candidate for the synthesis of ligands used in organometallic catalysis. The amino group and the oxygen atoms of the acetyl and carboxyl groups can act as coordination sites for metal ions. These ligands can be used to create metal complexes that catalyze a variety of chemical reactions. However, the synthesis and application of ligands derived specifically from this compound are not prominently featured in current research literature on organometallic catalysis.

In heterogeneous catalysis, a catalyst is supported on a solid material to facilitate its separation from the reaction mixture. The surface of the support material can be functionalized with organic molecules to anchor the catalytic species. The carboxylic acid group of this compound could be used to attach it to support materials like silica (B1680970) or alumina that have been treated to have reactive surface groups. The amino or acetyl groups could then be used to chelate or bond with active metal catalyst particles. This approach is common for creating efficient and recyclable catalysts. mdpi.comresearcher.life Despite the sound chemical principle, specific studies detailing the use of this compound for this purpose are not widely reported.

Intermediate in Dye and Pigment Synthesis

The most established industrial application for aromatic amines is in the synthesis of dyes and pigments. dynasty-chem.comvianachem.com this compound, as an aromatic amine derivative, is a suitable intermediate for the production of certain types of dyes, particularly azo dyes.

Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) that connects two aromatic rings. This azo group acts as a chromophore and is responsible for the color of the dye. The synthesis of azo dyes is a well-established industrial process that typically involves two main steps: diazotization and azo coupling. unb.ca

In this process, the amino group of an aromatic amine, known as the diazo component, is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid, which is usually generated in situ from sodium nitrite and a strong acid like hydrochloric acid at low temperatures (0–5 °C). nih.gov The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol or another amine. unb.ca

This compound can serve as the diazo component in this synthesis. Its amino group can be diazotized to form a reactive diazonium salt. This salt can then be coupled with various aromatic compounds to produce a wide range of azo dyes. The final color and properties of the dye are determined by the specific chemical structures of both the diazo component and the coupling component. For instance, a study reported the synthesis of an azo dye, 6-(4-acetylphenyl azo)-3-aminobenzoic acid, by coupling the diazonium salt from 4-aminoacetophenone with 3-aminobenzoic acid. jgpt.co.inresearchgate.net While this example uses a related isomer, it illustrates the general synthetic pathway applicable to this compound.

The presence of the acetyl and carboxylic acid groups on the this compound moiety can influence the properties of the resulting dye, such as its solubility in different solvents, its affinity for various fibers, and its lightfastness. These groups can also serve as sites for further chemical reactions to create more complex and specialized dyes.

Building Block for Novel Organic Scaffolds

The distinct functional groups of this compound offer multiple reaction sites, making it a versatile precursor for the construction of intricate molecular architectures. The interplay between the acetyl, amino, and carboxylic acid groups can be strategically utilized to direct the formation of various cyclic structures.

The presence of the ortho-amino-ketone functionality in this compound makes it a suitable precursor for the synthesis of various fused heterocyclic systems. For instance, this arrangement is ideal for the construction of quinazoline and quinazolinone scaffolds through condensation reactions.

One common approach involves the reaction of the amino group with a suitable one-carbon synthon, followed by cyclization involving the acetyl group. For example, heating this compound with formamide or its derivatives can lead to the formation of substituted quinazolinones. The reaction proceeds through the initial formation of an N-formyl intermediate, which then undergoes an intramolecular condensation and dehydration to yield the heterocyclic ring.

Similarly, reaction with other reagents can lead to different heterocyclic systems. The specific reaction conditions and the choice of co-reactants can be tailored to direct the synthesis towards a variety of heterocyclic cores, which can serve as monomers for polymerization or as components in advanced materials. While much of the research on aminobenzoic acid derivatives focuses on their biological activity, the fundamental reactivity patterns are applicable to the synthesis of materials-focused compounds. nih.govresearchgate.net

The bifunctional nature of this compound, with its amino and carboxylic acid groups, allows it to be used as a monomeric unit in the synthesis of macrocyclic structures. These large-ring systems are of interest in materials science for their potential applications in areas such as host-guest chemistry, molecular recognition, and the development of novel polymers with unique topologies.

The formation of macrocycles can be achieved through several strategies. One method involves the conversion of this compound into a more reactive derivative, such as an acid chloride or an ester. This activated monomer can then be subjected to high-dilution polymerization conditions to favor intramolecular cyclization over intermolecular polymerization, leading to the formation of macrocyclic amides (lactams).

Alternatively, this compound can be reacted with a difunctional linker molecule. For example, condensation with a diamine would yield a larger diamide-dicarboxylic acid intermediate. Subsequent intramolecular cyclization of this intermediate would result in a macrocycle containing two aminobenzoic acid residues. The acetyl group can be retained as a functional handle for further modification of the macrocycle or for tuning its properties. The synthesis of macrocycles from chiral diamines and aromatic dialdehydes provides a general framework for how such reactions can be controlled to produce specific ring sizes. researchgate.net

Detailed research specifically outlining the synthesis of non-biologically active macrocycles from this compound for materials science applications is not extensively documented in publicly available literature. However, the principles of macrocyclization are well-established, and the functional groups present in this compound make it a theoretically viable candidate for such synthetic endeavors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Acetyl-4-aminobenzoic acid, and how can purity be ensured during synthesis?

- Methodology : Multi-step synthesis typically involves Friedel-Crafts acylation followed by nitration and reduction. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Monitor reaction progress using TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

- Data Validation : Characterize intermediates with -NMR (e.g., acetyl proton at δ 2.5 ppm) and FTIR (amide I band ~1650 cm) to confirm functional groups. Final product purity ≥98% is recommended for biological assays .

Q. How should researchers handle and store this compound to prevent degradation?

- Storage Protocol : Store in amber vials at −20°C under inert gas (argon/nitrogen) to avoid hydrolysis of the acetyl group. Pre-dry the compound in a vacuum desiccator (48 hours, 40°C) to remove residual solvents .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 30 days) with HPLC monitoring. Degradation products (e.g., free amine or acetic acid) should not exceed 5% .

Q. What spectroscopic techniques are essential for structural elucidation of this compound?

- Core Methods :

- - and -NMR: Identify acetyl (δ 2.5 ppm, singlet) and aromatic protons (δ 6.8–7.5 ppm).

- FTIR: Confirm carbonyl (C=O) stretches (~1680 cm) and NH bending (~1600 cm).

- Mass Spectrometry (HRMS): Exact mass confirmation (expected [M+H]: 194.0817) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in drug design?

- Methodology : Use density functional theory (DFT) with B3LYP/6-311G(d,p) basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Molecular docking (AutoDock Vina) can predict binding affinity to target proteins (e.g., COX-2 for anti-inflammatory applications) .

- Case Study : A nitrobenzoic acid analog showed improved binding to SARS-CoV-2 M via similar computational approaches, suggesting applicability to acetylated derivatives .

Q. What experimental strategies resolve contradictions in bioactivity data for this compound derivatives?

- Troubleshooting : If anti-cancer assays (e.g., MTT on HeLa cells) yield inconsistent IC values:

Verify compound solubility (use DMSO stocks ≤0.1% v/v).

Include positive controls (e.g., cisplatin) and normalize to cell viability baselines.

Use orthogonal assays (e.g., apoptosis markers like Annexin V) to confirm mechanisms .

Q. How can X-ray crystallography improve understanding of this compound’s solid-state behavior?

- Protocol : Grow single crystals via slow evaporation (methanol/chloroform). Refine structures using SHELXL (space group determination, R-factor <5%). Analyze hydrogen-bonding networks (e.g., N–H···O interactions) to correlate crystal packing with solubility .

- Example : A related 4-methoxybenzoic acid derivative exhibited improved thermal stability due to π-stacking interactions, a strategy applicable to acetylated analogs .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

- Scale-Up Considerations :

- Optimize catalyst loading (e.g., reduce Pd/C from 10% to 5% w/w in hydrogenation steps).

- Implement continuous flow reactors for exothermic steps (e.g., acetylation) to enhance yield (>85%) and safety .

- Validate batch consistency using DOE (design of experiments) with ≥3 independent replicates .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.